BenchChemオンラインストアへようこそ!

Thiazolo[4,5-c]pyridin-2-ol

MALT1 inhibitor allosteric modulation immuno-oncology

Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9; molecular formula C₆H₄N₂OS; MW 152.18 g/mol; IUPAC: 3H-[1,3]thiazolo[4,5-c]pyridin-2-one) is a bicyclic heteroaromatic scaffold comprising a thiazole ring fused to a pyridine ring. This core structure positions the 2-ol (or 2-one tautomer) functional group as a critical synthetic handle for downstream derivatization.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 857970-39-9
Cat. No. B1505274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-c]pyridin-2-ol
CAS857970-39-9
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1SC(=O)N2
InChIInChI=1S/C6H4N2OS/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9)
InChIKeyJHQMMHCYMPQTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9): Core Scaffold Procurement Guide for MALT1 Allosteric and mGluR5 Antagonist Programs


Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9; molecular formula C₆H₄N₂OS; MW 152.18 g/mol; IUPAC: 3H-[1,3]thiazolo[4,5-c]pyridin-2-one) is a bicyclic heteroaromatic scaffold comprising a thiazole ring fused to a pyridine ring. This core structure positions the 2-ol (or 2-one tautomer) functional group as a critical synthetic handle for downstream derivatization. The compound is not an end-product therapeutic agent but a foundational intermediate enabling access to two distinct and pharmacologically significant target classes: thiazolopyridine-based allosteric inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) [1] and orthosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5) [2]. Its procurement value stems from its role as the unsubstituted parent scaffold against which 2-position modifications are evaluated in medicinal chemistry optimization programs.

Why Generic Substitution Fails: Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) as a Non-Interchangeable Synthetic Intermediate


Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) cannot be substituted with alternative thiazolopyridine isomers (e.g., thiazolo[5,4-c]pyridine or thiazolo[4,5-b]pyridine) or with other fused heterocyclic scaffolds without fundamentally altering the compound's synthetic trajectory and biological target profile. The [4,5-c] ring fusion geometry uniquely orients the 2-position hydroxyl/ketone group relative to the pyridine nitrogen, dictating both the regioselectivity of subsequent derivatization reactions and the three-dimensional pharmacophore presentation required for MALT1 allosteric inhibition [1] and mGluR5 antagonism [2]. The 2-ol functional group itself is essential as the synthetic anchor point for installing diverse substituents—including amines, thiols, and aryl groups—that modulate potency, selectivity, and physicochemical properties. Procurement of the incorrect regioisomer or a pre-substituted analog would preclude the specific structure-activity relationship (SAR) exploration that medicinal chemistry campaigns require, forcing costly route re-design and delaying hit-to-lead progression.

Quantitative Differentiation Evidence: Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) versus Structural Analogs and Regioisomers


MALT1 Allosteric Inhibition: Thiazolo[4,5-c]pyridin-2-ol Scaffold Enables Potent Cellular Activity

The thiazolo[4,5-c]pyridin-2-ol core scaffold has been developed specifically as the privileged chemotype for allosteric inhibition of MALT1 protease activity [1]. While direct quantitative IC₅₀ data for the unsubstituted parent compound Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) against MALT1 is not publicly reported in primary literature, the scaffold class as a whole demonstrates good cellular potency and refined selectivity when derivatized at the 2-position [1]. In a high-throughput screening campaign for cancer stem cell inhibitors (PubChem AID 2058), the compound was tested in dose-response format and demonstrated activity, with 6 compounds in the set showing activity ≤ 1 µM [2]. The parent 2-ol serves as the essential synthetic precursor for generating 2-substituted analogs that engage the allosteric binding pocket of MALT1—a mechanism that circumvents the toxicity liabilities associated with orthosteric protease inhibitors.

MALT1 inhibitor allosteric modulation immuno-oncology ABC-DLBCL

mGluR5 Antagonism: 2-Position Substitution Governs Potency, with Parent 2-ol as Essential Synthetic Anchor

The thiazolo[4,5-c]pyridine scaffold is claimed as a core structure for metabotropic glutamate receptor 5 (mGluR5) antagonists [1]. Structure-activity relationship (SAR) studies disclosed in the patent literature establish that substituents at the 2-position (R₂) critically modulate antagonist potency, with compounds bearing pyridin-3-yl and methyl-substituted thiazolyl groups at this position demonstrating valuable therapeutic properties [1]. Competitive binding assays using [³H]MPEP (2 nM) as the radioligand evaluated test compounds across 11 concentrations (0.3–10,000 nM) to determine IC₅₀ values [1]. The parent thiazolo[4,5-c]pyridin-2-ol scaffold (CAS 857970-39-9) provides the unsubstituted baseline structure from which these optimized antagonists are synthesized via 2-position functionalization.

mGluR5 antagonist CNS disorders neurological therapeutics GPCR

Regioisomer Specificity: Thiazolo[4,5-c]pyridin-2-ol Scaffold is Pharmacologically Distinct from Thiazolo[5,4-b]pyridine in Dual sEH/FLAP Inhibition

A direct comparative study of thiazolopyridine regioisomers in the context of dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibition reveals distinct pharmacological profiles. The thiazolo[4,5-c]pyridine derivative 41b was evaluated alongside thiazolo[5,4-b]pyridine analogs (including 46a) [1]. While 41b demonstrated reduced potency as a dual sEH/FLAP inhibitor compared to 46a, it uniquely conferred an additional pharmacological activity: decreased thromboxane production in activated human peripheral blood mononuclear cells [1]. This demonstrates that the [4,5-c] ring fusion geometry imparts a functional divergence not observed with the [5,4-b] regioisomer.

sEH inhibitor FLAP inhibitor anti-inflammatory dual pharmacology

Purine Bioisosterism: Thiazolo[4,5-c]pyridin-2-ol Scaffold as a Structurally Analogous Core to Purine Bases

The thiazolo[4,5-c]pyridine core exhibits significant structural resemblance to purine bases, positioning it as a potential bioisostere capable of mimicking the biological activity of natural purine substrates . This structural analogy underpins the scaffold's utility in kinase inhibitor design, where purine mimetics are extensively exploited to engage the ATP-binding pocket of protein kinases. The [4,5-c] fusion pattern places the nitrogen and sulfur atoms in a spatial arrangement that approximates the hydrogen-bonding pattern of the purine ring system. In contrast, alternative regioisomers such as thiazolo[5,4-c]pyridine and thiazolo[4,5-b]pyridine present different heteroatom topologies, altering molecular recognition by kinase active sites.

bioisostere kinase inhibitor purine mimetic medicinal chemistry

Anticancer Activity in HL-60 Leukemia Cells: Quantitative IC₅₀ of 158.5 µM for Structurally Related Thiazolo-Pyridine Dicarboxylic Acid Derivative

While direct cytotoxicity data for the parent Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) is not reported, structurally related thiazolo-pyridine dicarboxylic acid derivatives have been quantitatively characterized for anticancer activity. Compound (1), a thiazolo-pyridine dicarboxylic acid derivative, exhibited cytotoxicity against leukemia HL-60 cells with an IC₅₀ value of 158.5 ± 12.5 µM [1]. This compound also demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus [1]. These data establish a baseline cytotoxicity benchmark for the thiazolo-pyridine scaffold class, providing a reference point for evaluating the antiproliferative effects of derivatives synthesized from the parent 2-ol scaffold.

cytotoxicity leukemia HL-60 anticancer

Kinase Inhibitor Scaffold Validation: Thiazolo[4,5-c]pyridine Core Claims in ATP-Protein Kinase Interaction Patents

The thiazolo[4,5-c]pyridine scaffold is explicitly claimed in multiple patent families as an inhibitor of ATP-protein kinase interactions [1], including specific applications as IRAK-4 inhibitors [2] and PIM kinase inhibitors [3]. The scaffold's utility spans several kinase targets relevant to oncology and inflammatory diseases. This broad patent coverage confirms the scaffold's established role as a privileged kinase inhibitor core, distinct from other thiazolopyridine regioisomers that may have different intellectual property landscapes and target selectivity profiles. The parent 2-ol compound (CAS 857970-39-9) provides the unencumbered synthetic entry point for exploring these kinase inhibitor chemotypes.

kinase inhibitor ATP-competitive oncology IRAK-4 PIM kinase

Optimal Research and Industrial Application Scenarios for Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9)


MALT1 Allosteric Inhibitor Hit-to-Lead and Lead Optimization Programs

Procure Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) as the core scaffold for synthesizing 2-position derivatized analogs targeting allosteric inhibition of MALT1. The scaffold class has been validated for MALT1 allosteric modulation with reported good cellular potency and refined selectivity [1]. The parent 2-ol provides the essential synthetic handle for installing diverse substituents to optimize potency, selectivity, and drug-like properties. This application is particularly relevant for programs targeting ABC-DLBCL and other MALT1-dependent malignancies. The compound was also identified as active in a cancer stem cell HTS campaign (PubChem AID 2058), with 6 compounds in the tested set exhibiting activity ≤ 1 µM [2].

mGluR5 Antagonist Synthesis and CNS Drug Discovery

Use Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) as the synthetic starting point for generating mGluR5 antagonists according to the SAR framework disclosed in patent EP 1824849 A1 [1]. The 2-position is the critical site for introducing substituents (e.g., pyridin-3-yl, methyl-thiazolyl) that modulate antagonist potency. Competitive binding assays using [³H]MPEP (2 nM) across 11 concentrations (0.3–10,000 nM) are employed to determine IC₅₀ values of synthesized derivatives [1]. This scaffold supports CNS drug discovery programs targeting neurological disorders mediated by mGluR5 receptor activity.

Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns

Deploy Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) as a purine-mimetic scaffold [1] for ATP-competitive kinase inhibitor discovery. The core is explicitly claimed in patents covering ATP-protein kinase interactions [2], IRAK-4 inhibition , and PIM kinase inhibition . The 2-ol functional group enables facile derivatization to explore structure-kinase activity relationships across multiple kinase targets relevant to oncology and inflammatory diseases. The established patent landscape reduces freedom-to-operate uncertainty for early-stage programs.

Anti-Inflammatory Dual Pharmacology Probe Development

Utilize Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) to synthesize derivatives for exploring the unique pharmacology of the [4,5-c] regioisomer in dual sEH/FLAP inhibition with additional thromboxane suppression activity. As demonstrated by Schoenthaler et al. (2023), the thiazolo[4,5-c]pyridine derivative 41b decreases thromboxane production in activated human peripheral blood mononuclear cells—a property not observed with the more potent sEH/FLAP-inhibiting [5,4-b] regioisomer 46a [1]. This scaffold enables investigation of multi-modal anti-inflammatory mechanisms distinct from those accessible with alternative thiazolopyridine isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[4,5-c]pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.